Teclothiazide

Vue d'ensemble

Description

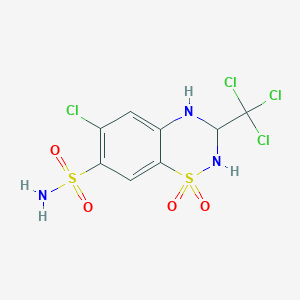

Teclothiazide est un diurétique thiazidique de formule chimique C8H7Cl4N3O4S2 et de masse moléculaire 415,08 . Il est principalement utilisé dans le traitement de l'hypertension et de l'œdème associés à l'insuffisance cardiaque congestive, à la cirrhose hépatique et à la corticothérapie et à la thérapie aux œstrogènes . Les diurétiques thiazidiques comme la this compound agissent en inhibant le symporteur sodium-chlorure dans le tube contourné distal du néphron, ce qui entraîne une augmentation de l'excrétion de sodium, de chlorure et d'eau .

Méthodes De Préparation

La teclothiazide peut être synthétisée selon diverses voies de synthèse. Une méthode courante implique la réaction du 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide avec des réactifs appropriés dans des conditions contrôlées . Les conditions de réaction impliquent généralement l'utilisation de solvants comme le diméthylformamide (DMF) et de catalyseurs tels que la triéthylamine. Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

La teclothiazide subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses amines correspondantes.

Substitution : Des réactions de substitution halogénée peuvent se produire, conduisant à la formation de divers dérivés. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des agents halogénants comme le chlore.

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans les études sur les diurétiques thiazidiques et leurs propriétés chimiques.

Biologie : La this compound est utilisée dans la recherche sur la physiologie rénale et les mécanismes d'action des diurétiques.

Médecine : Elle est étudiée pour ses effets thérapeutiques dans le traitement de l'hypertension et de l'œdème.

Industrie : La this compound est utilisée dans le développement de nouveaux médicaments et formulations diurétiques.

Mécanisme d'action

La this compound exerce ses effets en inhibant le symporteur sodium-chlorure (SLC12A3) dans le tube contourné distal du néphron . Cette inhibition empêche la réabsorption des ions sodium et chlorure, ce qui entraîne une augmentation de l'excrétion de ces ions ainsi que de l'eau. L'effet diurétique qui en résulte réduit le volume sanguin et diminue la pression artérielle. De plus, la this compound peut avoir un effet vasodilatateur direct sur les vaisseaux sanguins, contribuant à ses propriétés antihypertensives .

Applications De Recherche Scientifique

Modulation of Glutamate Receptors

Cyclothiazide is primarily known for its role as a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Research indicates that it enhances glutamatergic transmission by blocking receptor desensitization, which is crucial for maintaining synaptic efficacy in the brain.

Key Findings:

- Cyclothiazide effectively increases the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in neurons, demonstrating its ability to potentiate synaptic responses .

- It has been shown to enhance glutamate-induced release of neurotransmitters in a concentration-dependent manner, indicating its potential utility in studying synaptic plasticity and excitatory signaling pathways .

Interaction with GABA Receptors

In addition to its effects on AMPA receptors, cyclothiazide exhibits inhibitory actions on γ-aminobutyric acid type A (GABA A) receptors. This dual action creates a unique balance between excitatory and inhibitory neurotransmission.

Case Studies:

- A study highlighted that cyclothiazide significantly reduces GABA A receptor-mediated currents, suggesting that it can shift the excitation-inhibition balance in the brain, which may have implications for conditions like epilepsy .

- In experiments involving chronic seizure models, cyclothiazide-induced alterations in GABAergic signaling were linked to the development of recurrent seizure behaviors, emphasizing its role in seizure dynamics .

Potential Therapeutic Applications

Given its properties, cyclothiazide is being explored for various therapeutic applications:

Neurological Disorders:

- The compound's ability to enhance glutamatergic transmission while inhibiting GABAergic activity positions it as a candidate for treating conditions characterized by impaired synaptic function, such as Alzheimer's disease and schizophrenia .

- Its modulation of synaptic activity may also provide insights into developing treatments for epilepsy by understanding how altered neurotransmission contributes to seizure activity .

Respiratory Function:

- Recent studies have shown that cyclothiazide can enhance respiratory-related neuronal activity, suggesting potential applications in disorders affecting respiratory control .

Summary of Findings

Mécanisme D'action

Teclothiazide exerts its effects by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule of the nephron . This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. The resulting diuretic effect reduces blood volume and decreases blood pressure. Additionally, this compound may have a direct vasodilatory effect on blood vessels, contributing to its antihypertensive properties .

Comparaison Avec Des Composés Similaires

La teclothiazide est similaire à d'autres diurétiques thiazidiques tels que l'hydrochlorothiazide et la chlorothiazide. Elle présente des propriétés uniques qui la distinguent de ces composés :

Hydrochlorothiazide : La this compound et l'hydrochlorothiazide inhibent toutes deux le symporteur sodium-chlorure, mais la this compound a une durée d'action plus longue.

Chlorothiazide : La this compound est plus puissante que la chlorothiazide et nécessite des doses plus faibles pour obtenir le même effet diurétique. D'autres composés similaires comprennent la cyclothiazide et la bendrofluméthiazide, qui appartiennent également à la classe des diurétiques thiazidiques.

Activité Biologique

Teclothiazide, a thiazide diuretic, is primarily known for its role in managing hypertension and edema. However, its biological activity extends beyond this therapeutic application, particularly in the modulation of neurotransmitter systems in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its interactions with AMPA receptors, effects on seizure activity, and implications for neurological research.

Chemical Profile

- Chemical Name: 6-Chloro-3,4-dihydro-3-(5-norbornen-2-yl)-2H-1,2,4-benzothiazidiazine-7-sulfonamide-1,1-dioxide

- Molecular Weight: 285.74 g/mol

- Purity: ≥98%

This compound acts primarily as a positive allosteric modulator of AMPA receptors. This modulation enhances glutamatergic neurotransmission by inhibiting receptor desensitization. The compound selectively interacts with the flip variant of the AMPA receptor subunits, which is significant for its pharmacological effects .

Effects on Seizure Activity

This compound has been shown to induce seizure-like behaviors in animal models. A study demonstrated that microinjection of this compound into the left ventricle of rats resulted in dose-dependent seizure activity characterized by abnormal behaviors such as head nodding and generalized seizures . The following table summarizes the findings from this study:

| Treatment | Dose (μmol) | Number of Seizures (Stage II) | Number of Seizures (Stage III) | Duration (s) |

|---|---|---|---|---|

| DMSO | - | 0/8 | 0/8 | - |

| This compound | 0.25 | 0/5 | 1/5 | 505 |

| This compound | 0.50 | 1/5 | 39 | 29.7 |

| This compound | 0.75 | 10/14 | 12/14 | 63.2 |

The results indicated that higher doses of this compound significantly increased both the frequency and duration of seizure episodes compared to control groups .

Long-term Effects and Neuroplasticity

Chronic exposure to this compound has been associated with persistent alterations in neuronal excitability. A study reported that prolonged treatment led to lasting changes in synaptic activity within hippocampal neurons, suggesting that this compound may induce neuroplastic changes that could contribute to epilepsy development .

Respiratory Effects

Interestingly, this compound also influences respiratory patterns in neonatal rats by increasing the amplitude of respiratory-related nerve activity. This effect appears to be independent of traditional receptor activation pathways and suggests a unique mechanism by which this compound can modulate respiratory functions .

Implications for Research

The dual action of this compound—enhancing excitatory neurotransmission while inhibiting inhibitory GABAergic transmission—positions it as a critical agent for studying excitatory-inhibitory balance in the CNS. Its ability to induce epileptiform activities makes it a valuable tool for exploring mechanisms underlying epilepsy and other neurological disorders .

Propriétés

Numéro CAS |

4267-05-4 |

|---|---|

Formule moléculaire |

C8H7Cl4N3O4S2 |

Poids moléculaire |

415.1 g/mol |

Nom IUPAC |

6-chloro-1,1-dioxo-3-(trichloromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C8H7Cl4N3O4S2/c9-3-1-4-6(2-5(3)20(13,16)17)21(18,19)15-7(14-4)8(10,11)12/h1-2,7,14-15H,(H2,13,16,17) |

Clé InChI |

GUTZRTRUIMWMJZ-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)(Cl)Cl |

SMILES canonique |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)(Cl)Cl |

Key on ui other cas no. |

4267-05-4 |

Pictogrammes |

Irritant |

Synonymes |

teclothiazide tetrachlormethiazide tetrachloromethiazide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.